O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate
Overview
Description
“O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate” is a chemical compound with the CAS Number: 443305-34-8 . Its molecular weight is 313.06 . The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) (4-ethyl-5-methylimidazolidin-2-ylidene)oxonium tetrafluoroborate .
Molecular Structure Analysis
The InChI code for “O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate” is 1S/C10H16N3O3.BF4/c1-3-7-6 (2)11-10 (12-7)16-13-8 (14)4-5-9 (13)15;2-1 (3,4)5/h6-7,11-12H,3-5H2,1-2H3;/q+1;-1 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate” is a solid substance . It has a melting point of 145-155 C . The compound should be stored at 2-8 C .Scientific Research Applications
Active Ester Synthesis
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate (TSDU) has been used in the synthesis of N-hydroxysuccinimide-derived active esters, demonstrating high yields and no racemization at room temperature in short reaction times (Bailén et al., 2002).
Peptide Coupling
This compound, in combination with N-hydroxysuccinimide (HOSu) and CuCl2, has been found effective in eliminating racemization of the carboxy-terminal N-methylamino acid residue during peptide segment condensation (Nishiyama et al., 2000).
Formation of Carboxamides
It's also employed for the effective and fast formation of carboxamides, even in mixed aqueous/organic solvent systems, serving as an alternative to carbodiimide reagents (Bannwarth & Knorr, 1991).
Automated Synthesis Applications
In automated synthesis, it has been used in the preparation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), aiding in the radiofluorination of lysine amino groups (Tang et al., 2010).
Affinity Chromatography
This compound is proposed as a choice reagent for activating carboxyl groups and forming N-hydroxysuccinimide esters on polymers used in affinity chromatography, offering high yields of activation and coupling capacity (Wilchek et al., 1994).
Safety And Hazards
properties
IUPAC Name |
1-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O3.BF4/c1-7-6-11(2)10(12(7)3)16-13-8(14)4-5-9(13)15;2-1(3,4)5/h7H,4-6H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJCKUVOSBACLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726223 | |
Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate | |
CAS RN |
443305-34-8 | |
Record name | 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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